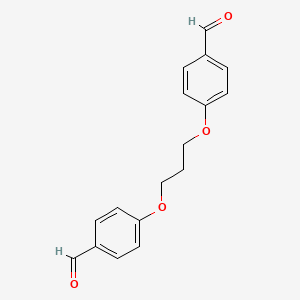

![molecular formula C5H3ClN4O B1599382 6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one CAS No. 33050-32-7](/img/structure/B1599382.png)

6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one

Übersicht

Beschreibung

“6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one” is a chemical compound . It is part of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class of compounds, which have been synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, including “6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one”, has been achieved effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Wissenschaftliche Forschungsanwendungen

-

- Application : The [1,2,4]triazolo[4,3-b] structure is used in the synthesis of energetic materials .

- Method : The materials are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Results : The synthesized compounds exhibit excellent insensitivity toward external stimuli and good detonation performance . For example, compound 5 has a detonation velocity (Dv) of 9408 m/s and a pressure (P) of 37.8 GPa .

-

- Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are used as novel CDK2 inhibitors .

- Method : A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized .

- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines . For instance, compounds 14 & 15 showed the best cytotoxic activities with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

-

- Application : The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure is used in the synthesis of heat-resistant explosives .

- Method : The explosives are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Results : The azo compound 10 has a remarkable measured density of 1.91 g cm^−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s^−1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .

-

- Application : The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure is used in the synthesis of primary explosives .

- Method : The explosives are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Results : Compounds 14, 17 and 19 are very sensitive (IS ≤ 2 J and FS ≤ 100 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m s^−1 and P ≥ 30.2 GPa) which are very high values among current azide-containing primary explosives .

-

- Application : The bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines show ambipolar semiconductor properties .

- Method : The compounds are synthesized and their properties are studied .

- Results : The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^−4 to 10^−6 cm^2 V^−1 s^−1 .

-

Thermostable Energetic Materials

- Application : The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure is used in the synthesis of thermostable energetic materials .

- Method : The materials are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Results : The azo compound 10 has a remarkable measured density of 1.91 g cm^−3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s^−1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .

-

Azide-Containing Primary Explosives

- Application : The [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based structure is used in the synthesis of azide-containing primary explosives .

- Method : The explosives are synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

- Results : Compounds 14, 17 and 19 are very sensitive (IS ≤ 2 J and FS ≤ 100 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m s^−1 and P ≥ 30.2 GPa) which are very high values among current azide-containing primary explosives .

-

Ambipolar Semiconductor Properties

- Application : The bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines show ambipolar semiconductor properties .

- Method : The compounds are synthesized and their properties are studied .

- Results : The synthesized bis[1,2,4]triazolo[4,3-b:3,4-f][1,2,4,5]tetrazines exhibit ambipolar semiconductor properties with charge carrier mobilities ranging from 10^−4 to 10^−6 cm^2 V^−1 s^−1 .

Eigenschaften

IUPAC Name |

6-chloro-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O/c6-3-1-2-4-7-8-5(11)10(4)9-3/h1-2H,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXDECZCLRNVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423341 | |

| Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

CAS RN |

33050-32-7 | |

| Record name | 6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)

![8,21,34,47-Tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1(53),2,4(13),5,7,9,11,14,16,18,20,22,24,26,28,30(39),31,33,35,37,40(54),41,43(52),44,46,48,50-heptacosaene](/img/structure/B1599313.png)

![(3S,7Z,10S)-4-[[(2S,3S)-6-Amino-1-[[(2S)-5,5-dichloro-2-[(2,2-dihydroxyacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxy-1-oxohexan-2-yl]amino]-7-(chloromethylidene)-14-hydroxy-5,8,13-trioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.3.0]pentadec-1(12)-ene-10-carboxylic acid](/img/structure/B1599321.png)